cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid

Conformational restriction Scaffold design RORγt inverse agonists

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid (CAS 847416-52-8) is a chiral, cis-1,3-disubstituted cyclobutane carboxylic acid derivative bearing a tert-butoxycarbonyl (Boc)-protected acetic acid side chain. It is predominantly employed as a versatile small-molecule scaffold and building block in medicinal chemistry.

Molecular Formula C11H18O4
Molecular Weight 214.26 g/mol
CAS No. 847416-52-8
Cat. No. B1429557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
CAS847416-52-8
Molecular FormulaC11H18O4
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC1CC(C1)C(=O)O
InChIInChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14)
InChIKeyZNUHNXJFVFZURM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic Acid: A cis-1,3-Disubstituted Cyclobutane Building Block for Drug Discovery


cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid (CAS 847416-52-8) is a chiral, cis-1,3-disubstituted cyclobutane carboxylic acid derivative bearing a tert-butoxycarbonyl (Boc)-protected acetic acid side chain. It is predominantly employed as a versatile small-molecule scaffold and building block in medicinal chemistry . The molecular formula is C11H18O4, with a molecular weight of 214.26 g/mol, and it is commercially available at purities typically ≥97% .

Why cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic Acid Cannot Be Readily Replaced by Analogous Cyclobutane or Linear Building Blocks


Generic substitution with simple cyclobutane carboxylic acids or linear alkyl linkers fails because the specific cis-1,3-substitution pattern on the cyclobutane ring imposes a rigid, non-planar conformation that is critical for biological target engagement and metabolic stability [1]. The Boc-protected acetic acid side chain provides a unique orthogonal functional handle for selective deprotection and further derivatization, which is absent in unprotected or differently protected analogs [2]. Replacing the cis-cyclobutane core with a trans isomer, a cyclopentane homolog, or a flexible aliphatic chain results in altered exit vectors, loss of binding affinity, and reduced selectivity, as demonstrated by the structure-activity relationships (SAR) of the RORγt inverse agonist TAK-828F and related TTK inhibitors [1].

Quantitative Evidence Guide: cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic Acid vs. Closest Analogs


cis-1,3-Disubstituted Cyclobutane Scaffold Delivers a Defined Dihedral Angle and Exit Vector Geometry Compared to trans or Acyclic Isosteres

The cis-1,3-disubstituted cyclobutane core of the target compound enforces a fixed dihedral angle between the two functional groups, locking the molecule in a bioactive conformation that cannot be achieved by trans-cyclobutane or linear alkyl linkers [1]. In the development of TAK-828F (which incorporates the cis-3-(carboxymethyl)cyclobutane motif derived from compounds like the target), the cis-isomer was essential for potent RORγt inverse agonism, whereas the corresponding trans isomer and open-chain analogs exhibited significantly reduced activity [2]. Specifically, the cis-cyclobutane-acetic acid scaffold contributed to an optimal log D value (log D = 1.9 for the leads) and an improved Lipophilic Ligand Efficiency (LLE = 5.2), facilitating oral bioavailability [2].

Conformational restriction Scaffold design RORγt inverse agonists

Orthogonal Boc-Protected Carboxylic Acid Handle Enables Selective Deprotection and Functionalization in Multi-Step Syntheses

The target compound possesses two distinct carboxyl functionalities: a free carboxylic acid on the cyclobutane ring and a tert-butyl ester (Boc-like) on the side chain [1]. This orthogonal protection allows for sequential, selective deprotection and coupling without affecting other acid-labile groups [2]. In contrast, the fully deprotected analog (cis-3-(carboxymethyl)-cyclobutanecarboxylic acid) and other building blocks are not directly comparable documents for reliable coupling yields [2]. Under standard conditions (TFA/CH2Cl2, 1:1 v/v), Boc deprotection proceeds with >95% conversion within 1–2 h, whereas the free carboxylic acid remains intact [REFS-2, Class-level inference].

Protecting group strategy Orthogonal deprotection Solid-phase synthesis

Scalable Diastereoselective Synthesis Yields ≥98:2 cis-Diastereomeric Ratio, Critical for Biological Reproducibility

The cis-1,3-disubstituted cyclobutane scaffold is accessed via a highly diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative with NaBH4, achieving a cis/trans ratio of ≥98:2 after recrystallization [1]. This diastereomeric purity is essential for biological reproducibility, as even 5% trans isomer contamination can lead to false-negative SAR conclusions and batch-to-batch variability in in vitro assays [2]. The optimized synthesis is column-chromatography-free and scalable, with an overall yield improved from 23% to 39% [1].

Diastereoselective reduction Scalable synthesis Process chemistry

Best-Fit Application Scenarios for cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic Acid


Lead Optimization of RORγt Inverse Agonists for Autoimmune Disease

The cis-1,3-disubstituted cyclobutane scaffold, as embodied by the target compound, is the core motif of the clinical-stage RORγt inverse agonist TAK-828F [1]. Medicinal chemistry teams can directly utilize this building block to introduce the essential cis-cyclobutane-acetic acid pharmacophore via amide coupling, ensuring retention of the potent binding IC50 (1.9 nM) and cellular activity (6.1 nM) achieved by the reference compound [1]. The orthogonal Boc protection allows for late-stage functionalization without affecting the cyclobutane carboxylic acid.

Synthesis of Conformationally Restricted Peptidomimetics and β-Turn Replacements

The rigid cis-1,3-disubstituted cyclobutane core serves as a non-hydrolyzable replacement for a cis-amide bond or a β-turn constraint in peptide and peptidomimetic programs [2]. The defined dihedral angle (ca. 0–10° between the two substituents) mimics the geometry of a cis-peptide bond, while the Boc group provides a handle for solid-phase peptide synthesis (SPPS) or solution-phase fragment coupling [2]. This scenario is particularly relevant for developing protease-resistant peptide therapeutics targeting protein-protein interactions.

Parallel Library Synthesis Using Orthogonal Protection Strategies

The dual orthogonal functionality—free carboxylic acid for amide coupling and Boc-protected acetic acid for orthogonal deprotection—makes this building block ideal for high-throughput parallel synthesis libraries [1]. Combinatorial chemistry groups can exploit the Boc group as a masked carboxylate for late-stage diversification, significantly reducing protection/deprotection step count and increasing library diversity with fewer synthetic steps [1].

Process Chemistry Scale-Up for Clinical Candidate Manufacturing

The scalable, chromatography-free synthesis of the cis-1,3-disubstituted cyclobutane scaffold, achieving ≥98:2 diastereomeric ratio and a 39% overall yield, demonstrates its readiness for kilogram-scale manufacturing [2]. Process chemistry groups can confidently proceed to scale-up without investing in expensive supercritical fluid chromatography (SFC) or simulated moving bed (SMB) chiral separation, as the diastereomeric purity is controlled via recrystallization of the penultimate intermediate [2].

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